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Compound of Interest

Compound Name: 3,5-Diethylheptane

Cat. No.: B14562925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3,5-diethylheptane, a branched alkane of interest in various chemical research domains.

Due to the limited availability of experimental spectra for this specific compound, this document

focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such

spectra for liquid alkanes are also provided, alongside a visual representation of the logical

workflow for structural elucidation using these techniques.

Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for 3,5-
diethylheptane. These predictions are based on established computational models and

provide valuable insights into the compound's structural features.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3,5-Diethylheptane
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Protons (Position)
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted
Integration

CH₃ (1, 7) 0.89 Triplet 6H

CH₂ (2, 6) 1.25 Multiplet 4H

CH (3, 5) 1.35 Multiplet 2H

CH₂ (4) 1.20 Multiplet 2H

CH₂ (Ethyl) 1.25 Multiplet 4H

CH₃ (Ethyl) 0.88 Triplet 6H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,5-Diethylheptane

Carbon (Position) Predicted Chemical Shift (ppm)

C1, C7 14.2

C2, C6 23.1

C3, C5 40.5

C4 29.8

Ethyl CH₂ 25.5

Ethyl CH₃ 10.8

Table 3: Predicted Infrared (IR) Spectroscopy Data for 3,5-Diethylheptane

Wavenumber Range (cm⁻¹) Vibration Type Intensity

2960-2850 C-H Stretch (Alkyl) Strong

1465-1450 C-H Bend (Methylene) Medium

1380-1370 C-H Bend (Methyl) Medium

Table 4: Predicted Electron Ionization Mass Spectrometry (EI-MS) Data for 3,5-Diethylheptane
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m/z Predicted Fragment Ion Relative Abundance

156 [C₁₁H₂₄]⁺˙ (Molecular Ion) Low

127 [C₉H₁₉]⁺ Medium

99 [C₇H₁₅]⁺ High

71 [C₅H₁₁]⁺ High

57 [C₄H₉]⁺ Very High (Base Peak)

43 [C₃H₇]⁺ High

29 [C₂H₅]⁺ Medium

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for liquid alkanes like

3,5-diethylheptane. Instrument-specific parameters may need to be optimized.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve approximately 10-20 mg of the liquid alkane in a suitable

deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The final volume should be

around 0.6-0.7 mL.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using a standard single-pulse sequence.

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good
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signal-to-noise ratio.

¹³C NMR Acquisition:

Use a standard proton-decoupled pulse sequence.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a

longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative data if needed. A larger

number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

2. Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample, place a drop of the alkane between two clean,

dry salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the clean, empty salt plates.

Place the sample-loaded salt plates in the sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

3. Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid like 3,5-diethylheptane, direct injection via a

heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Ionization: Use a standard electron energy of 70 eV to induce fragmentation.
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Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions

based on their mass-to-charge ratio (m/z).

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 20-200).

Mandatory Visualization
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown compound, such as 3,5-diethylheptane, using the spectroscopic techniques

discussed.

Workflow for Structural Elucidation of 3,5-Diethylheptane
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Caption: Logical workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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